Lesinurad Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesinurad Impurity 7 is a chemical compound associated with Lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of hyperuricemia associated with gout. Lesinurad works by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid and lowering serum uric acid levels .
Scientific Research Applications
Lesinurad Impurity 7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Lesinurad.
Biology: It is studied for its potential biological effects and interactions with various biological targets.
Medicine: Research focuses on understanding its pharmacokinetics and pharmacodynamics to improve the efficacy and safety of Lesinurad.
Industry: It is used in the pharmaceutical industry to monitor the production process of Lesinurad and ensure compliance with regulatory standards .
Mechanism of Action
Target of Action
Lesinurad primarily targets two uric acid transporters in the kidney: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules, while OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad prevents the reuptake of uric acid from the renal tubules, thereby increasing the excretion of uric acid . The inhibition of OAT4 also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad disrupts the reabsorption of uric acid in the kidneys, leading to an increase in the urinary excretion of uric acid . This results in a decrease in serum uric acid concentration
Pharmacokinetics
Following the administration of Lesinurad, absorption is rapid and exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .
Result of Action
The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, resulting in a decrease in serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .
Biochemical Analysis
Biochemical Properties
Lesinurad Impurity 7 plays a significant role in biochemical reactions, particularly those involving uric acid metabolism. It interacts with enzymes such as xanthine oxidase, which is responsible for the oxidation of xanthine to uric acid. Additionally, this compound may interact with proteins involved in urate transport, such as urate anion transporter 1 (URAT1) and glucose transporter 9 (GLUT9). These interactions are essential for understanding how this compound influences uric acid levels in the body .
Cellular Effects
This compound affects various types of cells, particularly renal cells, which are crucial for uric acid excretion. It influences cell signaling pathways related to inflammation and oxidative stress. For instance, this compound can modulate the expression of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it impacts gene expression related to urate transport and metabolism, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. It inhibits xanthine oxidase, reducing the production of uric acid. Furthermore, this compound interacts with URAT1 and GLUT9, inhibiting urate reabsorption in the kidneys and promoting uric acid excretion. These interactions lead to a decrease in serum uric acid levels and amelioration of hyperuricemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, although its stability may vary depending on storage conditions. Long-term exposure to this compound has been observed to result in sustained reductions in uric acid levels and improvements in renal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including renal toxicity and alterations in liver enzyme levels. These findings highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to uric acid metabolism. It interacts with enzymes such as xanthine oxidase and urate transporters like URAT1 and GLUT9. These interactions influence metabolic flux and metabolite levels, leading to changes in uric acid production and excretion. Understanding these pathways is essential for evaluating the compound’s impact on overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. URAT1 and GLUT9 play crucial roles in the compound’s localization and accumulation in renal tissues. These interactions determine the efficacy of this compound in promoting uric acid excretion and reducing serum uric acid levels .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in renal cells, where it interacts with urate transporters and enzymes involved in uric acid metabolism. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy in reducing uric acid levels .
Preparation Methods
The synthesis of Lesinurad Impurity 7 involves several steps, typically starting from commercially available starting materials. The synthetic routes often involve the use of bromonaphthalene derivatives and triazole intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired impurity with high purity and yield. Industrial production methods focus on optimizing the reaction conditions to minimize the formation of by-products and ensure scalability .
Chemical Reactions Analysis
Lesinurad Impurity 7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Lesinurad Impurity 7 can be compared with other similar compounds, such as:
Dotinurad: Another selective uric acid reabsorption inhibitor that targets URAT1.
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to Allopurinol.
The uniqueness of this compound lies in its specific inhibition of URAT1 and OAT4, which distinguishes it from xanthine oxidase inhibitors that reduce uric acid production rather than increasing its excretion .
Properties
IUPAC Name |
2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDLESGJQYHST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.